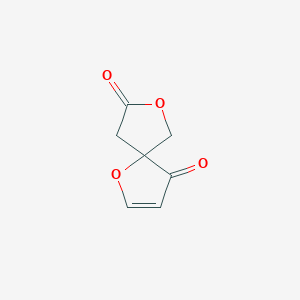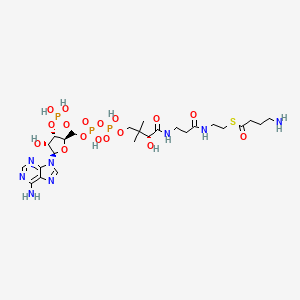
4-Aminobutanoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-aminobutanoyl-CoA is an aminobutanoyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 4-aminobutanoic acid. It derives from a butyryl-CoA and a gamma-aminobutyric acid. It is a conjugate acid of a 4-aminobutanoyl-CoA(3-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Inhibition in Tuberculosis Treatment
4-Aminobutanoyl-CoA derivatives play a role in inhibiting enzymes within the menaquinone biosynthesis pathway in Mycobacterium tuberculosis, offering potential for tuberculosis treatment. 4-Oxo-4-phenylbut-2-enoates, for instance, react with CoA to form nanomolar inhibitors of MenB, a key enzyme in this pathway, thus representing a new approach for the development of tuberculosis therapies (Li et al., 2011).
Dehydration and Decomposition Studies
Studies on monosaccharide scaffolds, including 4-aminobutanoyl-CoA derivatives, have revealed insights into the decomposition and stability of these compounds. This research is significant in understanding the stability and reactivity of various aminoacyl-substituted compounds, which can inform drug discovery and development (He et al., 2015).
Role in Polyketide Synthesis
In plants, 4-Aminobutanoyl-CoA derivatives contribute to the biosynthesis of polyketides, such as phenylbutanoids. For example, Benzalacetone Synthase (BAS) in Rheum palmatum uses 4-coumaroyl-CoA and malonyl-CoA for the production of benzalacetone, a precursor for phenylbutanoids. This highlights the role of these compounds in natural product biosynthesis and potential pharmaceutical applications (Abe et al., 2001).
Development of Novel Inhibitors
Research has shown that CoA adducts of 4-Aminobutanoyl-CoA derivatives can be potent inhibitors for various enzymes. This finding is crucial for developing new inhibitors targeting acyl-CoA binding enzymes, which can be applied in drug discovery and the development of therapeutic agents (Perich, 2009).
Role in Anaerobic Metabolism
4-Aminobutanoyl-CoA derivatives are also significant in the anaerobic metabolism of phenolic compounds. For example, enzymes like 4-Hydroxybenzoyl-CoA reductase, which belong to the xanthine oxidase family, use these derivatives in the reduction of CoA-thioester substrates, indicating their role in complex biochemical pathways (Boll et al., 2001).
Dehydration Mechanisms in Biochemical Processes
Investigations into the dehydration of 4-hydroxybutyryl coenzyme A to crotonyl coenzyme A shed light on the radical chemistry of these reactions, which are crucial in various biochemical pathways, including CO2 fixation cycles (Friedrich et al., 2008).
Eigenschaften
Molekularformel |
C25H43N8O17P3S |
|---|---|
Molekulargewicht |
852.6 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-aminobutanethioate |
InChI |
InChI=1S/C25H43N8O17P3S/c1-25(2,20(37)23(38)29-7-5-15(34)28-8-9-54-16(35)4-3-6-26)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(36)24(48-14)33-13-32-17-21(27)30-12-31-22(17)33/h12-14,18-20,24,36-37H,3-11,26H2,1-2H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1 |
InChI-Schlüssel |
HHFBTTVZSVBPFP-CITAKDKDSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCN)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCN)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-cyclopropanecarboxylic acid](/img/structure/B1249479.png)
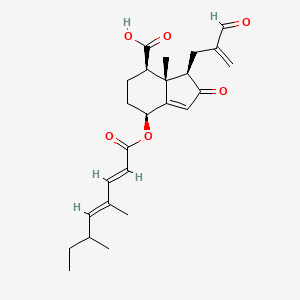
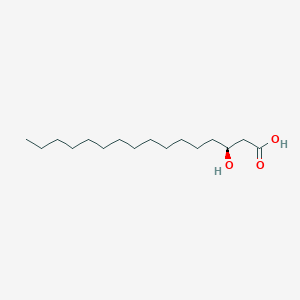
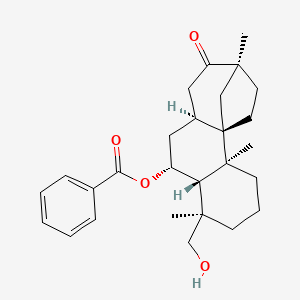

![[(1S,12S,13S,14R,15E)-15-ethylidene-6-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol](/img/structure/B1249488.png)

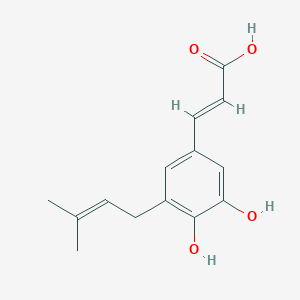
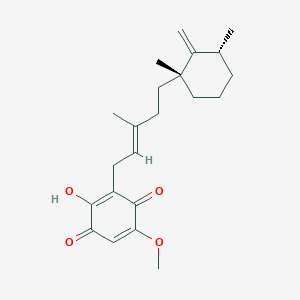
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(dimethylcarbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249495.png)
![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S,6R)-1,5,6-trihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249498.png)
